molecular formula C11H13N5O2 B2833035 3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid CAS No. 876708-58-6

3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid

Cat. No.: B2833035
CAS No.: 876708-58-6
M. Wt: 247.258
InChI Key: VQOWHMJEMIYRHO-UHFFFAOYSA-N
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Description

3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid is a chemical compound that features a tetrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid structure. One common method involves the cyclization of an appropriate precursor with sodium azide under acidic conditions to form the tetrazole ring. The resulting intermediate is then reacted with a benzoic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or tetrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and benzoic acid moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid
  • 2-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid
  • 5-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid

Uniqueness

3-(5-Dimethylaminomethyl-tetrazol-1-yl)-benzoic acid is unique due to the specific position of the tetrazole ring on the benzoic acid moiety, which can influence its chemical reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and physicochemical properties compared to its isomers.

Properties

IUPAC Name

3-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-15(2)7-10-12-13-14-16(10)9-5-3-4-8(6-9)11(17)18/h3-6H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOWHMJEMIYRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NN=NN1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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